molecular formula C20H30O3 B161689 Vitexolide D CAS No. 1788090-69-6

Vitexolide D

Cat. No.: B161689
CAS No.: 1788090-69-6
M. Wt: 318.4 g/mol
InChI Key: NNNUJNWMFLYQTF-OGNFBWPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Vitexolide D is a complex organic molecule with a unique structure It features a furanone ring attached to a highly substituted naphthalene derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vitexolide D typically involves multiple steps, starting from simpler organic molecules. The key steps often include:

    Formation of the naphthalene derivative: This can be achieved through a series of cyclization and substitution reactions.

    Attachment of the furanone ring: This step usually involves a condensation reaction between the naphthalene derivative and a suitable furanone precursor.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Catalysis: Using catalysts to increase the efficiency of the reactions.

    Purification: Employing techniques such as chromatography to purify the final product.

    Scalability: Ensuring that the synthesis can be scaled up to produce large quantities without significant loss of efficiency.

Chemical Reactions Analysis

Types of Reactions

Vitexolide D: can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

    Reduction: The double bonds in the naphthalene ring can be reduced to single bonds.

    Substitution: The methylidene group can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the double bonds would yield a fully saturated naphthalene derivative.

Scientific Research Applications

Vitexolide D:

    Medicinal Chemistry: It could be investigated for its potential as a drug candidate due to its unique structure and functional groups.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

    Biological Studies: Its effects on biological systems can be studied to understand its potential as a therapeutic agent.

    Industrial Applications: It might be used in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of Vitexolide D would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Enzymes: It might inhibit or activate enzymes by binding to their active sites.

    Interaction with Receptors: It could interact with cellular receptors, modulating their activity.

    Pathway Modulation: It might affect various biochemical pathways by altering the activity of key proteins or enzymes.

Comparison with Similar Compounds

Similar compounds to Vitexolide D include other naphthalene derivatives and furanone-containing molecules. These compounds might share some structural features but differ in their specific functional groups or substitution patterns. The uniqueness of this compound lies in its specific combination of a highly substituted naphthalene ring and a furanone moiety, which imparts distinct chemical and biological properties.

List of Similar Compounds

    Naphthalene derivatives: Compounds with similar naphthalene structures but different substituents.

    Furanone derivatives: Molecules containing the furanone ring with various substitutions.

    Terpenoids: Compounds with similar structural motifs found in natural products.

Biological Activity

Vitexolide D, a diterpenoid compound isolated from Vitex vestita, has garnered attention for its diverse biological activities, particularly its antibacterial and cytotoxic properties. This article reviews the current understanding of this compound's biological activity, supported by research findings and case studies.

Chemical Structure and Isolation

This compound is part of a larger family of labdane-type diterpenoids. It was isolated through bioassay-guided purification methods from the dichloromethane extract of Vitex vestita leaves. The structure of this compound was elucidated using advanced spectroscopic techniques, including 1D and 2D NMR analyses and high-resolution mass spectrometry (HRMS) .

Antibacterial Activity

In Vitro Studies
this compound has demonstrated significant antibacterial activity against various Gram-positive bacteria. In a study assessing its efficacy against five Bacillus strains, this compound inhibited four out of five strains at a concentration of 25 μM . The minimal inhibitory concentration (MIC) values indicate that while it is effective, it is less potent than some other compounds within the same class, such as Vitexolide A, which exhibited MIC values as low as 6 μM .

Table 1: Antibacterial Activity of this compound

Bacterial StrainInhibition Concentration (μM)
Bacillus subtilis25
Bacillus cereus25
Bacillus licheniformisNot Inhibited
Bacillus thuringiensisNot Inhibited
Bacillus coagulans25

Cytotoxic Activity

In addition to its antibacterial properties, this compound has been shown to possess cytotoxic effects against various cancer cell lines. Research indicates that it exhibits cytotoxicity against the HCT-116 human colorectal cancer cell line with IC50 values ranging from 1 to 10 μM . This suggests that this compound may have potential as a chemotherapeutic agent.

Table 2: Cytotoxic Effects of this compound

Cell LineIC50 (μM)
HCT-116 (Colorectal)1 - 10
MRC5 (Fibroblast)1 - 10

The biological activities of this compound can be attributed to its interaction with cellular pathways. The presence of a β-hydroxyalkyl-γ-hydroxybutenolide subunit in its structure has been identified as a significant contributor to its antibacterial activity . Furthermore, the compound's ability to induce apoptosis in cancer cells suggests that it may interact with pro-apoptotic pathways, although specific mechanisms require further investigation.

Properties

IUPAC Name

4-[(1S)-2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-hydroxyethyl]-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O3/c1-13-6-7-17-19(2,3)9-5-10-20(17,4)15(13)12-16(21)14-8-11-23-18(14)22/h8,15-17,21H,1,5-7,9-12H2,2-4H3/t15-,16-,17-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNNUJNWMFLYQTF-OGNFBWPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CCC(=C)C2CC(C3=CCOC3=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2C[C@@H](C3=CCOC3=O)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vitexolide D
Reactant of Route 2
Reactant of Route 2
Vitexolide D
Reactant of Route 3
Vitexolide D
Reactant of Route 4
Vitexolide D
Reactant of Route 5
Vitexolide D
Reactant of Route 6
Vitexolide D

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.